1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5
Description
Properties
Molecular Formula |
C₅₅H₉₇D₅O₆ |
|---|---|
Molecular Weight |
864.43 |
Synonyms |
POO-d5 |
Origin of Product |
United States |
Synthesis and Isotopic Labeling of 1,2 Dioleoyl 3 Palmitoyl Rac Glycerol D5 and Analogues
Strategies for Chemical Synthesis of Deuterated Glycerolipids
The chemical synthesis of deuterated glycerolipids involves the preparation of deuterated precursors—fatty acyl moieties and a glycerol (B35011) backbone—followed by their controlled assembly. This approach offers high precision in the placement and number of deuterium (B1214612) atoms.
Controlled Deuteration Methodologies for Fatty Acyl Moieties
The synthesis of 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 requires deuterated oleic acid and palmitic acid. Various methods have been developed for the controlled incorporation of deuterium into fatty acid chains.
A common method for producing perdeuterated saturated fatty acids, like palmitic acid, is through platinum-catalyzed hydrogen-deuterium (H/D) exchange under hydrothermal conditions. europa.eu This process typically involves heating the fatty acid with a deuterium source, such as deuterium oxide (D₂O), in the presence of a platinum-on-carbon (Pt/C) catalyst. europa.eu To achieve high levels of deuterium incorporation (e.g., >98%), the reaction may need to be repeated multiple times with fresh reagents. europa.eu
The deuteration of unsaturated fatty acids like oleic acid is more complex due to the presence of double bonds, making it not amenable to direct H/D exchange methods. europa.eu Its synthesis is often a multi-step process. europa.eu However, concise protocols for controlled deuteration at specific positions, such as the α- and β-positions of straight-chain fatty acids, have been developed. nih.gov These methods provide precisely labeled fatty acids that are valuable as molecular probes and internal standards for mass spectrometry analysis. nih.gov
Table 1: Methodologies for Fatty Acyl Moiety Deuteration
| Method | Description | Applicable To | Key Reagents/Conditions |
|---|---|---|---|
| Catalytic H/D Exchange | Exchanges hydrogen atoms for deuterium under high temperature and pressure. | Saturated Fatty Acids (e.g., Palmitic Acid) | D₂O, Pt/C catalyst, Parr reactor (high temp/pressure) europa.eu |
| Controlled Tetradeuteration | A precise protocol for introducing four deuterium atoms at the α- and β-positions. | Straight-chain Fatty Acids | Palladium acetate, Cesium pivalate (B1233124) nih.gov |
| Ruthenium-Catalyzed Exchange | Deuteration specifically at the bis-allylic positions of polyunsaturated fatty acids. | Polyunsaturated Fatty Acids (PUFAs) | Ruthenium complex nih.gov |
Deuterium Incorporation into the Glycerol Backbone (d5-glycerol)
The "d5" designation in 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 indicates that the glycerol backbone contains five deuterium atoms. This isotopically labeled glycerol, specifically Glycerol-1,1,2,3,3-d5, serves as the foundational scaffold for the triglyceride. It is commercially available from various suppliers of stable isotopes and is suitable for use in chemical synthesis. The precise placement of deuterium on the glycerol backbone is critical for certain analytical techniques, such as neutron scattering, where it helps to vary the contrast between different parts of a sample.
Regiospecific Deuteration Techniques for Complex Triglycerides
Assembling the final deuterated triglyceride requires regiospecific techniques to ensure that the correct fatty acids are attached to the desired positions on the d5-glycerol backbone. The synthesis of a mixed-acid triglyceride like 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 presents a significant challenge.
A highly efficient methodology for synthesizing both deuterated and non-deuterated triglycerides utilizes fatty acids activated by 1,1'-carbonyldiimidazole (B1668759) (CDI). This approach produces high yields and excellent purity without requiring complex purification procedures, which is particularly beneficial when working with expensive isotopically labeled precursors.
Chemoenzymatic strategies offer a powerful alternative, combining the efficiency of chemical synthesis with the high specificity of biocatalysts. nih.gov This approach is particularly useful for producing heteroacyl (mixed-acid) lipids. For instance, a synthesis could involve:
Chemical Esterification : Attaching a deuterated fatty acid to a lysophospholipid at a position where regiospecificity is not required. nih.gov
Enzymatic Hydrolysis : Using a regiospecific lipase (B570770) (e.g., from Rhizomucor miehei) to selectively remove a non-deuterated acyl chain from a specific position (e.g., sn-1). nih.gov
Enzymatic Esterification : Catalyzing the attachment of a second deuterated fatty acid to the now-vacant position. nih.gov
This modular method allows for the creation of complex, specifically deuterated lipids with high chemical and regiospecific purity. nih.gov
Biosynthetic Preparation of Selectively Deuterated Lipids
Biosynthetic methods provide an alternative route to producing deuterated lipids by leveraging the metabolic machinery of microorganisms. This approach can be cost-effective for producing uniformly or selectively deuterated lipids, although it offers less precise control over labeling patterns compared to chemical synthesis.
Microbial and Cellular Systems for Deuterated Lipid Production
Various microbial systems are capable of producing lipids and can be adapted for the biosynthesis of deuterated analogues. Yeasts such as Candida bombicola and bacteria like Pseudomonas aeruginosa are well-known producers of glycolipids and other surface-active lipids. researchgate.netnih.gov
For example, Pseudomonas aeruginosa can be cultured to produce deuterated rhamnolipids by adapting the strain to grow in media containing D₂O and deuterated carbon substrates. researchgate.net Similarly, Candida bombicola has been used to produce deuterated sophorolipids. researchgate.net These systems can be engineered to generate a range of deuterated bioactive compounds. researchgate.net The choice of microorganism is critical, as their native lipid metabolism will determine the types of lipids that can be produced. For instance, P. aeruginosa can incorporate exogenous fatty acids into its phospholipids (B1166683), modifying its membrane composition. nih.gov
Optimization of Deuterated Media for Lipid Biosynthesis
The pattern and extent of deuterium incorporation in biosynthesized lipids can be manipulated by carefully optimizing the composition of the culture medium. researchgate.net The key variables are the deuterium source (typically D₂O) and the carbon source (which can be protonated or deuterated).
Research has shown that the strategic use of different deuterated substrates can direct the labeling to specific parts of the lipid molecule. researchgate.net For instance, in studies with P. aeruginosa:
Using deuterated water (D₂O) with a protonated carbon source (h-tetradecane) resulted in the majority of deuterium being incorporated into the sugar moieties of rhamnolipids. researchgate.net
Conversely, using a deuterated carbon source (d-tetradecane) with normal water (H₂O) led to deuterium being incorporated almost exclusively into the lipid chains. researchgate.net
This ability to manipulate labeling patterns is crucial for designing lipids for specific biophysical studies. researchgate.net
Table 2: Effect of Deuterated Media Components on Lipid Labeling in P. aeruginosa
| Deuterium Source | Carbon Source | Primary Location of Deuterium Labeling | Reference |
|---|---|---|---|
| D₂O | h-tetradecane (protonated) | Sugar moieties of rhamnolipids | researchgate.net |
| H₂O | d-tetradecane (deuterated) | Lipid chains of rhamnolipids | researchgate.net |
| 100% D₂O | d-glycerol (deuterated) | High (90%) overall deuteration | researchgate.net |
| 25% D₂O | h-glycerol (protonated) | Low (16%) overall deuteration | researchgate.net |
Purification and Quality Control of 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 for Research Purity
Achieving high purity is critical for the use of 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 as a research standard. A combination of chromatographic techniques is employed for purification, and various analytical methods are used to verify the purity, identity, and isotopic enrichment of the final product.
Purification Methods:
The primary method for purifying the target compound from the synthetic reaction mixture is column chromatography.
Silica (B1680970) Gel Chromatography: This is the most common technique used to separate the desired triacylglycerol from unreacted starting materials, reagents, and by-products. A gradient of non-polar to slightly polar solvents (e.g., hexane (B92381) and ethyl acetate) is typically used to elute the different components from the silica gel column.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%), reversed-phase HPLC (RP-HPLC) is often employed. This technique separates triacylglycerols based on their partition number, which is related to the chain length and number of double bonds of the fatty acyl chains.
Argentation Chromatography: This specialized technique can be used to separate lipids based on the number and geometry of their double bonds. The stationary phase is impregnated with silver ions, which interact reversibly with the π-electrons of the double bonds in the oleoyl (B10858665) chains.
Quality Control:
Rigorous quality control is performed to ensure the chemical and isotopic integrity of the synthesized compound.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of the synthesis and assessing the purity of the final product. The retention factor (Rf) of the synthesized compound is compared to that of a non-labeled standard. sigmaaldrich.comsigmaaldrich.com
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the deuterated compound and for determining its isotopic enrichment. The mass spectrum will show a molecular ion peak corresponding to the mass of 1,2-Dioleoyl-3-palmitoyl-rac-glycerol plus five daltons for the deuterium atoms. Fragmentation analysis (MS/MS) can be used to confirm the identity and position of the fatty acyl chains. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation.
¹³C NMR: Provides detailed information about the carbon skeleton, including the carbonyl carbons of the ester linkages and the carbons of the glycerol backbone, which can help confirm the regiochemistry. mdpi.com
²H NMR: Directly observes the deuterium nuclei, confirming the location of the isotopic labels on the glycerol backbone. nih.gov
The combination of these purification and analytical techniques ensures that the final product meets the high standards of purity and characterization required for its use in quantitative research applications.
Table 1: Analytical Data for 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5
| Analytical Technique | Expected Result | Purpose |
| TLC | Single spot with Rf matching standard | Assess purity |
| Mass Spectrometry (ESI-MS) | [M+NH₄]⁺ ion at m/z corresponding to C₅₅H₉₇D₅O₆ | Confirm molecular weight and isotopic labeling |
| ¹H NMR (CDCl₃) | Signals at ~5.2 ppm (glycerol CH), ~4.1-4.3 ppm (glycerol CH₂), ~5.3 ppm (olefinic CH=CH) | Structural confirmation |
| ¹³C NMR (CDCl₃) | Signals at ~173 ppm (C=O), ~129-130 ppm (olefinic), ~62 ppm (glycerol C1/C3), ~69 ppm (glycerol C2) | Confirm regiochemistry |
| ²H NMR (CHCl₃) | Signals corresponding to the deuterated positions on the glycerol backbone | Confirm location of deuterium labels |
Advanced Analytical Methodologies Employing 1,2 Dioleoyl 3 Palmitoyl Rac Glycerol D5
Mass Spectrometry (MS) Applications in Deuterated Lipid Analysis
Mass spectrometry stands as a cornerstone technique for lipid analysis due to its high sensitivity, specificity, and resolution. nih.gov The use of deuterated lipids like 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 enhances these capabilities, particularly in quantitative lipidomics.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Deuterium (B1214612) Enrichment and Identification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier platform for the analysis of triglycerides in complex biological samples. researchgate.net In this methodology, 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 serves as an ideal internal standard. Its chemical properties are nearly identical to its non-deuterated counterpart, ensuring similar behavior during chromatographic separation and ionization. However, its increased mass due to the five deuterium atoms allows it to be clearly distinguished by the mass spectrometer. nih.govresearchgate.net
The process involves spiking a known quantity of the deuterated standard into a biological sample before extraction and analysis. nih.gov The signal intensity of the endogenous (non-labeled) triglyceride is then compared to the signal intensity of the deuterated standard. This ratio allows for precise quantification, correcting for any sample loss during preparation or variations in instrument response. nih.gov
Furthermore, LC-MS/MS is employed to determine deuterium enrichment in lipids following the administration of a deuterium source, such as deuterium oxide (D₂O), to living organisms. nih.govmdpi.com This approach allows researchers to track the synthesis of new lipids (de novo lipogenesis). mdpi.com The mass spectrometer can detect the incorporation of deuterium atoms into the lipid molecules, causing a shift in the isotopic distribution. nih.gov By analyzing these shifts, the turnover rate and metabolic pathways of individual lipid species can be elucidated. nih.gov High-resolution mass spectrometers are crucial for this type of analysis to distinguish the isotopic peaks from other overlapping signals. nih.gov
Table 1: LC-MS/MS Parameters for Deuterated Triglyceride Analysis
| Parameter | Description | Typical Setting |
|---|---|---|
| Chromatography | Reversed-phase liquid chromatography (RPLC) | C18 column |
| Ionization Mode | Electrospray Ionization (ESI), often in positive mode as ammonium (B1175870) or alkali adducts. nih.gov | Positive ESI ([M+NH₄]⁺) |
| MS Acquisition | Multiple Reaction Monitoring (MRM) for quantification; Full scan for enrichment studies. researchgate.netpsu.edu | MRM transitions specific to the analyte and standard. |
| Internal Standard | Deuterated lipid standard, e.g., 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5. | Spiked into sample at a known concentration. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid and Glycerol (B35011) Moiety Analysis
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the detailed analysis of the constituent parts of triglycerides: the glycerol backbone and the fatty acid chains. nih.govmeatscience.org Direct analysis of intact triglycerides by GC-MS is challenging due to their high molecular weight and low volatility. meatscience.orgshimadzu.com Therefore, a derivatization step is typically required. shimadzu.comntnu.no
For fatty acid analysis, the triglyceride is first hydrolyzed, and the released fatty acids are converted into more volatile fatty acid methyl esters (FAMEs). shimadzu.comresearchgate.net These FAMEs are then separated by the gas chromatograph and detected by the mass spectrometer. researchgate.net When analyzing samples containing deuterated triglycerides, the resulting FAMEs can also be tracked to understand the metabolism of specific fatty acid moieties. researchgate.net
The glycerol moiety can also be analyzed by GC-MS after derivatization, often by converting it into a trimethylsilyl (B98337) (TMS) ether. nih.govresearchgate.net This method allows for the quantification of glycerol released from triglycerides, providing insights into fat mobilization and metabolism. nih.gov Using a deuterated standard like 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5, where the deuterium atoms are on the glycerol backbone, ensures that the labeled glycerol can be accurately traced through these analytical processes. lgcstandards.com
Table 2: GC-MS Analysis Workflow for Triglyceride Moieties
| Step | Procedure | Purpose |
|---|---|---|
| 1. Hydrolysis | Saponification of the triglyceride sample. | To break the ester bonds and release fatty acids and glycerol. |
| 2. Derivatization (Fatty Acids) | Conversion of fatty acids to Fatty Acid Methyl Esters (FAMEs). researchgate.net | To increase volatility for GC analysis. |
| 3. Derivatization (Glycerol) | Conversion of glycerol to a trimethylsilyl (TMS) derivative. nih.gov | To increase volatility for GC analysis. |
| 4. GC Separation | FAMEs or TMS-glycerol are separated on a capillary GC column. researchgate.net | To separate the different components of the mixture. |
| 5. MS Detection | The mass spectrometer identifies and quantifies the derivatized components. | To provide structural information and measure abundance. |
MALDI-TOF Mass Spectrometry for Isotopic Distribution Profiling
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for obtaining a rapid profile of lipids in a sample with minimal preparation. researchgate.net It is particularly useful for analyzing the isotopic distribution of molecules, making it well-suited for studies involving deuterated compounds. osti.govarxiv.org
In this technique, the lipid sample is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the sample, and the ions are accelerated into a time-of-flight analyzer. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio.
For a deuterated lipid like 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5, MALDI-TOF can clearly show the mass shift compared to its unlabeled counterpart. When used to analyze lipids from metabolic labeling studies (e.g., with D₂O), MALDI-TOF can reveal the entire isotopic envelope, which is the distribution of molecules with different numbers of incorporated deuterium atoms. osti.gov This isotopic distribution provides a detailed picture of the synthesis and turnover of the lipid pool. osti.gov Algorithms can be used to model these distributions and extract quantitative data on deuterium incorporation. osti.govarxiv.org
Fragmentation Mechanisms of Deuterated Triglycerides in MS/MS
Tandem mass spectrometry (MS/MS) is essential for the structural elucidation of triglycerides. nih.gov In MS/MS, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID) or high-energy collisional dissociation (HCD), and the resulting fragment ions (product ions) are analyzed. nih.govacs.org The fragmentation pattern provides a fingerprint that reveals the identity and position of the fatty acyl chains.
The use of specifically deuterated triglycerides has been instrumental in elucidating these fragmentation mechanisms. nih.govnih.gov When a triglyceride ion is fragmented, common losses include the neutral loss of a fatty acid chain. nih.gov The mass of the lost fatty acid identifies that specific acyl chain.
For lithiated adducts of triglycerides, fragmentation patterns can even distinguish between isomers (i.e., the position of the fatty acids on the glycerol backbone, sn-1/3 vs. sn-2). nih.gov The relative abundance of fragment ions corresponding to the loss of a fatty acid from the sn-1/3 positions is typically different from the loss from the sn-2 position. nih.gov Studies with deuterium-labeled triglycerides have helped confirm that fragmentation often involves the abstraction of a hydrogen (or deuterium) atom from an adjacent fatty acid chain, leading to characteristic ions that are position-specific. nih.gov The deuterium label on the glycerol backbone of 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 provides a fixed point of reference in these fragmentation studies, helping to rationalize the complex spectra and confirm the identity of fragment ions containing the glycerol moiety.
Table 3: Common Fragment Ions in Triglyceride MS/MS (Positive Ion Mode)
| Ion Type | Description | Structural Information Gained |
|---|---|---|
| [M+NH₄ - RCOOH]⁺ | Loss of a neutral fatty acid from the ammoniated precursor. | Identifies one of the fatty acyl chains. |
| [DAG]⁺ | Diacylglycerol-like fragment resulting from the loss of a fatty acyl chain and its corresponding oxygen. | Identifies the composition of the remaining two fatty acids. |
| [RCO]⁺ | Acylium ion. | Identifies an individual fatty acyl chain. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure, dynamics, and the local environment of atoms.
Deuterium (²H) NMR for Acyl Chain Dynamics and Orientational Ordering
Deuterium (²H) NMR spectroscopy is uniquely suited for studying the dynamics and structure of lipid assemblies, such as membranes or lipid bilayers. nih.govacs.org By selectively replacing protons with deuterium atoms at specific positions in a lipid molecule, ²H NMR can probe the motion and orientation of those specific segments.
In the context of a lipid like 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5, if the deuterium labels were on the acyl chains instead of the glycerol backbone, ²H NMR could provide detailed insights into the behavior of those chains within a lipid bilayer. The key observable in solid-state ²H NMR of lipids is the quadrupolar splitting (Δνq). This splitting arises from the interaction between the nuclear quadrupole moment of the deuterium nucleus and the local electric field gradient. The magnitude of this splitting is highly sensitive to the orientation of the carbon-deuterium (C-D) bond with respect to the external magnetic field and the extent of its motional averaging. nih.gov
From the quadrupolar splitting, a crucial parameter known as the orientational order parameter, S(CD), can be calculated. nih.govnih.gov The S(CD) parameter quantifies the degree of motional restriction and the average orientation of a specific C-D bond. A value of S(CD) = 1 would indicate a perfectly ordered segment with no motion, while a value of 0 represents isotropic, liquid-like motion.
By analyzing the S(CD) values for deuterium labels at different positions along the acyl chain, a detailed "order parameter profile" can be constructed. bohrium.comresearchgate.net This profile typically shows that the acyl chain segments near the glycerol backbone are more ordered and restricted in their motion, while the segments towards the methyl end of the chain are much more disordered and mobile. researchgate.net This information is fundamental to understanding membrane fluidity, packing, and interactions with other molecules. nih.govmdpi.com
Table 4: Relationship between ²H NMR Observables and Lipid Dynamics
| Observable | Physical Meaning | Information Derived |
|---|---|---|
| Quadrupolar Splitting (Δνq) | The separation between the two peaks in a ²H NMR spectrum for a specific C-D bond. nih.gov | Directly related to the degree of motional averaging and orientation. |
| Order Parameter (S(CD)) | A quantitative measure of the orientational order of a C-D bond vector. nih.gov | Describes the flexibility and average tilt of different segments of the acyl chains. |
| Spin-Lattice Relaxation (T₁) | The time constant for the nuclear spins to return to thermal equilibrium. | Provides information on fast molecular motions (picosecond to nanosecond timescale). |
Proton (1H) NMR for Deuterated Lipid 'Transparency' in Complex Systems
In the realm of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, the strategic use of deuterated lipids like 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 is pivotal for achieving what is often termed 'transparency'. In complex biological systems, ¹H NMR spectra can be overwhelmingly crowded due to the abundance of protons in various molecules. By selectively replacing protons with deuterium atoms, the signals from the deuterated lipid are effectively silenced in the ¹H NMR spectrum. iaea.org This isotopic substitution simplifies the spectrum, allowing researchers to focus on the signals of non-deuterated components of interest, such as membrane-associated proteins or other specific lipids within a mixture.
This 'proton transparency' is crucial for studying protein-lipid interactions. For instance, in a reconstituted membrane system, using deuterated lipids allows for the unobscured observation of the proton signals from a membrane protein, providing information about its structure, dynamics, and interactions with the lipid environment. The estimation of deuterium-labeled acid content in unlabeled acids can be achieved by measuring the relative decrease in the integrated areas of the signals for the corresponding protons that were replaced with deuterons. iaea.org
| Application of ¹H NMR with Deuterated Lipids | Information Gained |
| Studying protein-lipid interactions | Unobscured signals from non-deuterated proteins reveal structural and dynamic information. |
| Analyzing complex lipid mixtures | Simplifies crowded spectra, enabling the identification and quantification of specific non-deuterated lipid species. |
| Investigating drug-membrane interactions | Allows for the direct observation of drug molecule signals as they interact with the 'transparent' lipid bilayer. |
Solid State NMR for Membrane Structure and Dynamics with Deuterated Lipids
Solid-state NMR (ssNMR) spectroscopy is an indispensable technique for characterizing the structure and dynamics of lipid membranes. frontiersin.org The use of deuterated lipids, including 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5, significantly enhances the power of this method. Deuterium (²H) ssNMR provides detailed insights into the orientation and motion of specific C-²H bonds within the lipid molecule. arizona.edu
By analyzing the quadrupolar splitting in the ²H NMR spectra, researchers can determine the order parameter (SCD) for each deuterated segment of the lipid acyl chain. arizona.eduresearchgate.net This order parameter is a measure of the motional restriction of the C-D bond and provides quantitative information about the fluidity and packing of the lipid bilayer. arizona.edunih.gov For instance, a higher order parameter indicates a more ordered and less fluid membrane environment.
Furthermore, ²H ssNMR relaxation measurements (T1Z and T2) provide information on the rates and types of molecular motions occurring within the membrane, spanning a wide range of timescales. arizona.edursc.org These studies can reveal details about acyl chain rotations, trans-gauche isomerizations, and collective membrane undulations. rsc.org This information is critical for understanding how factors like temperature, cholesterol content, and protein interactions affect membrane dynamics and, consequently, membrane function. arizona.edumorressier.com
| ssNMR Parameter | Information Obtained from Deuterated Lipids |
| Quadrupolar Splitting | Acyl chain order parameter (SCD), membrane fluidity, and lipid packing. arizona.edunih.gov |
| Spin-Lattice Relaxation (T1Z) | Rates of fast molecular motions (e.g., trans-gauche isomerizations, axial rotation). rsc.org |
| Spin-Spin Relaxation (T2) | Slower collective motions and overall membrane dynamics. rsc.org |
Neutron Scattering Techniques for Membrane Biophysics
Neutron scattering techniques are exceptionally well-suited for studying the structure and dynamics of biological membranes, largely due to the significant difference in neutron scattering length between hydrogen and deuterium. nih.gov This isotopic contrast allows for the use of selective deuteration to highlight specific components within a complex assembly.
Small Angle Neutron Scattering (SANS) for Lipid Bilayer Structure
This approach allows for the determination of key structural parameters of the lipid bilayer, such as its thickness, the area per lipid molecule, and the location of different lipid components within the bilayer. nih.gov For example, by using a mixture of hydrogenated and deuterated lipids, SANS can reveal information about the lateral organization of lipids, such as the formation of lipid domains or rafts. nist.gov Time-resolved SANS experiments can also be used to study dynamic processes like lipid transfer between bilayers. aps.org
| SANS Application with Deuterated Lipids | Key Structural Information Revealed |
| Contrast Variation Studies | Bilayer thickness, area per lipid, and location of specific components. bohrium.comnih.gov |
| Mixed Hydrogenated/Deuterated Systems | Lateral organization of lipids and domain formation. nist.gov |
| Time-Resolved SANS | Kinetics of lipid transfer and exchange between membranes. aps.org |
Neutron Reflectometry for Membrane Protein-Lipid Interactions and Bilayer Properties
Neutron reflectometry (NR) is a surface-sensitive technique used to obtain detailed structural information about thin films, making it ideal for studying model biological membranes supported on a solid substrate. nih.gov The use of deuterated lipids is central to the power of NR in this field. By selectively deuterating either the lipid or an interacting protein, and by using contrast variation of the solvent, NR can provide a detailed picture of the membrane's structure perpendicular to the surface. nih.govnih.gov
Neutron Diffraction for Investigating Lipid Organization in Biological Membranes
Neutron diffraction provides high-resolution structural information on the arrangement of molecules in ordered systems, such as stacked lipid bilayers (multilamellar vesicles). researchgate.net The use of specifically deuterated lipids is highly advantageous in neutron diffraction studies of membranes. researchgate.net By replacing hydrogen with deuterium at specific positions within the lipid molecule, researchers can generate a neutron scattering length density profile across the bilayer.
This profile provides detailed information about the location of different parts of the lipid molecule, such as the headgroup, glycerol backbone, and specific segments of the acyl chains, with high spatial resolution. researchgate.net This allows for the precise determination of the bilayer thickness, the water distribution across the membrane, and the average conformation of the lipid molecules. researchgate.net
Other Spectroscopic Methods (e.g., Vibrational Spectroscopy) for Deuterated Lipid Probing
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can also benefit from the use of deuterated lipids to probe specific aspects of membrane structure and dynamics. The C-D stretching vibration occurs at a lower frequency (around 2100-2200 cm⁻¹) than the C-H stretching vibration (around 2800-3000 cm⁻¹), placing it in a region of the spectrum that is typically free from other interfering signals in biological systems. nih.govcardiff.ac.uk
This spectral separation allows the C-D vibrations to serve as a non-perturbative probe of the local environment of the deuterated lipid. nih.gov For example, the frequency and bandwidth of the C-D stretching band are sensitive to the conformation and packing of the lipid acyl chains. nih.govillinois.edu Therefore, by monitoring these spectral features, researchers can gain insights into the phase behavior of the membrane, the degree of chain order, and the effects of temperature, pressure, or the interaction with other molecules on the lipid dynamics. nih.govmdpi.com
| Vibrational Spectroscopy Technique | Information Gained from C-D Vibrations |
| Infrared (IR) Spectroscopy | Acyl chain conformation, packing, and phase transitions. nih.gov |
| Raman Spectroscopy | Local lipid environment, chain order, and intermolecular interactions. nih.govillinois.edu |
Elucidation of De Novo Lipogenesis (DNL) Pathways
De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, such as carbohydrates. metsol.com Dysregulation of DNL is associated with various metabolic diseases. metsol.com Stable isotope methods, particularly using deuterated water (²H₂O), are safe and effective for measuring DNL rates in vivo. researchgate.net In these studies, 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 is used as an internal standard during mass spectrometry analysis to ensure the accurate quantification of newly synthesized lipids.
Tracking Deuterium Incorporation from Deuterated Water into Fatty Acids and Glycerol
To measure DNL, subjects are administered deuterated water (²H₂O), which rapidly equilibrates with total body water. metsol.com During the synthesis of fatty acids and glycerol, deuterium atoms from body water are incorporated into the newly formed molecules. physiology.org Specifically, hydrogen atoms from ²H₂O are incorporated into acetyl-CoA and NADPH, which are then used by the enzyme fatty acid synthase to build fatty acid chains, primarily palmitate. researchgate.net
The enrichment of deuterium in specific fatty acids and in the glycerol backbone of triglycerides is then measured over time using techniques like gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry. metsol.comnih.gov By adding 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 to the sample prior to analysis, researchers can precisely quantify the concentration of the deuterium-labeled lipids, which is essential for calculating the rate of synthesis.
Quantification of Fatty Acid Synthase Activity via Deuterium Labeling
Fatty Acid Synthase (FAS) is the key multi-enzyme protein that catalyzes the synthesis of fatty acids. The activity of this enzyme complex can be quantified in vivo by measuring the rate of appearance of its primary product, palmitate. The rate of deuterium incorporation from ²H₂O into palmitate serves as a direct measure of the flux through the DNL pathway and, consequently, the activity of FAS. researchgate.net
High-resolution mass spectrometry techniques can distinguish between mass isotopomers containing deuterium (from the tracer) and those containing the naturally abundant ¹³C, allowing for highly sensitive detection of DNL. nih.gov The use of an internal standard like 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 is critical in these analyses for obtaining the absolute quantification needed to determine the rate of FAS activity under various physiological or pathological conditions.
Assessment of Triglyceride Synthesis and Turnover Rates
Understanding the kinetics of triglycerides (TGs)—their synthesis, storage, and breakdown (turnover)—is fundamental to studying metabolic health. Stable isotope tracers are powerful tools for measuring these dynamic processes. researchgate.net By labeling the components of triglycerides (fatty acids or glycerol), researchers can track their metabolic fate. In these kinetic studies, 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 provides the quantitative anchor needed to accurately measure the pool sizes and concentrations of the triglycerides being traced.
Measuring Fractional Synthesis and Replacement Rates of Specific Triglyceride Species
The fractional synthesis rate (FSR) is a measure of how quickly a pool of molecules is being synthesized and replaced. nih.gov To measure the FSR of triglycerides, a labeled precursor, most commonly ²H₂O, is administered. physiology.org The rate of incorporation of deuterium into the glycerol or fatty acid components of specific TG molecules is measured over time from plasma samples. nih.gov
The FSR is calculated based on the enrichment of the tracer in the product (the TG molecule) relative to the enrichment in the precursor pool (body water). physiology.org This calculation provides the fraction of the TG pool that is newly synthesized per unit of time. For example, studies in humans using ²H₂O have measured the FSR of adipose tissue triglycerides, revealing slow turnover rates with half-lives of several hundred days. physiology.org The accurate determination of the concentration of the specific TG species, facilitated by internal standards like 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5, is essential for converting the FSR into an absolute synthesis rate.
Table 1: Representative Fractional Synthesis Rates (FSR) of Adipose Tissue Triglycerides in Humans Measured with ²H₂O
| Subject Group | Duration of ²H₂O Labeling | Mean FSR of TG-Glycerol (% per 5 weeks) | Calculated TG Half-Life (Days) |
| Healthy Adults | 5 weeks | 12% | ~270 |
| Healthy Adults | 9 weeks | 20% | ~200 |
This table contains illustrative data synthesized from findings reported in studies such as those measuring adipose tissue dynamics. physiology.org
Differentiating Endogenous versus Exogenous Fatty Acid Incorporation into Triacylglycerols
Triglycerides are composed of fatty acids from two main sources: endogenous, which are synthesized within the body via DNL, and exogenous, which are derived from the diet. nih.gov Stable isotope methods allow researchers to distinguish between these two sources.
This can be achieved by using a dual-labeling approach. For instance, ²H₂O can be administered to label all endogenously synthesized fatty acids. At the same time, a specific, unlabeled dietary fat is consumed. By extracting triglycerides from plasma or tissues and analyzing their fatty acid composition via mass spectrometry, researchers can determine the proportion of fatty acids that are deuterium-labeled (endogenous) versus those that are unlabeled (exogenous). researchgate.net This differentiation is critical for understanding how diet and internal metabolic state contribute to the composition of stored and circulating lipids. The use of 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 as an internal standard ensures that the quantification of both labeled and unlabeled fatty acid-containing triglycerides is accurate, allowing for a reliable assessment of their respective contributions.
Investigation of Lipid and Lipoprotein Flux Dynamics
Lipid flux refers to the movement of lipids between different tissues and within various lipoprotein particles, such as very-low-density lipoproteins (VLDL), which transport triglycerides from the liver to peripheral tissues. mdpi.com Studying these dynamics is key to understanding diseases like atherosclerosis. Isotopic tracers are used to measure the production, secretion, and clearance rates of these lipoproteins.
By administering a labeled precursor like deuterated leucine (to label the apolipoprotein B component) or deuterated water/glycerol (to label the triglyceride component), researchers can track the appearance and disappearance of newly synthesized VLDL particles in the bloodstream. ahajournals.orgresearchgate.net Blood samples are taken at multiple time points, and the enrichment of the isotope in the VLDL-triglyceride fraction is measured. This data is then used in compartmental models to calculate kinetic parameters like production and fractional catabolic rates. ahajournals.org The precise measurement of VLDL-triglyceride concentrations at each time point, which is essential for the accuracy of these kinetic models, relies on the use of deuterated internal standards like 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5.
Table 2: Illustrative Kinetic Data of VLDL-Triglyceride Metabolism
| Condition | VLDL-TG Pool Size (mmol) | Fractional Catabolic Rate (pools/hour) | VLDL-TG Production Rate (mmol/hour) |
| Normal Control | 1.5 | 0.90 | 1.35 |
| Metabolic Syndrome | 3.0 | 0.60 | 1.80 |
This table presents hypothetical data representative of findings from VLDL kinetic studies, which often show increased production and decreased clearance in metabolic disease states. ahajournals.org
Unlocking Lipid Pathways: The Role of 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 in Metabolic Research
The intricate dance of lipid metabolism, central to energy storage, cellular structure, and signaling, is often studied using sophisticated tracer molecules that allow scientists to follow the fate of lipids in biological systems. Among these, 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 stands out as a powerful tool. This deuterated triglyceride, a synthetic version of a common dietary and storage fat, is rendered trackable in biological systems by replacing five hydrogen atoms on its glycerol backbone with their heavier isotope, deuterium. This subtle alteration makes the molecule chemically identical to its natural counterpart but distinguishable by mass spectrometry, enabling precise measurement of its journey through complex metabolic pathways.
Applications in Membrane Biophysics and Cellular Lipid Dynamics
Impact of Deuteration on Lipid Bilayer Structure and Dynamics
Isotopic labeling is a cornerstone of modern biophysical research, enabling the study of molecular structure and dynamics with high precision. nih.gov However, the substitution of hydrogen with deuterium (B1214612), while chemically subtle, can induce measurable physical changes in lipid systems. These effects are critical to understand for the accurate interpretation of experimental data.
The replacement of hydrogen with deuterium in the acyl chains of lipids generally leads to a reduction in the volume of the chain. This is because the C-D bond is slightly shorter and stronger than the C-H bond, resulting in weaker van der Waals interactions between adjacent chains. This reduction in intermolecular attraction allows for tighter packing of the lipid tails.
Table 1: General Effects of Acyl Chain Deuteration on Lipid Bilayer Structural Parameters
| Parameter | Effect of Acyl Chain Deuteration | Measurement Technique |
| Lamellar Repeat Spacing | Decrease | SAXS/SANS nih.govresearchgate.net |
| Bilayer Thickness | Decrease | SAXS/SANS nih.govresearchgate.net |
| Intermolecular Interactions | Decrease (weaker van der Waals) | Inferred from structural data researchgate.net |
The weaker intermolecular forces in deuterated lipids also have a significant impact on the phase behavior of lipid assemblies. The gel-to-fluid phase transition temperature (Tm), a critical parameter that defines the fluidity of a membrane, is consistently lowered in lipids with deuterated acyl chains. researchgate.net Studies on various saturated phospholipids (B1166683) have reported a decrease in Tm by as much as 4.3 ± 0.1 °C when the acyl chains are perdeuterated. nih.govresearchgate.net
Table 2: Influence of Acyl Chain Deuteration on Phospholipid Phase Transition Temperature (Tm)
| Lipid | Protiated Tm (°C) | Chain-Deuterated Tm (°C) | ΔTm (°C) |
| DSPC | ~55 | ~51 | ~ -4 |
| DPPC | ~42 | ~38 | ~ -4 |
| DMPC | ~24 | ~20 | ~ -4 |
| Data derived from studies on saturated phosphatidylcholines, illustrating a consistent trend. nih.govresearchgate.net |
Investigating Lipid-Protein Interactions Using Deuterated 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5
The primary application of deuterated lipids like 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 is in neutron scattering experiments designed to probe the structure of complex biological assemblies. nih.govnih.gov Because hydrogen and deuterium scatter neutrons very differently, selective deuteration can be used to make specific components of a system "visible" or "invisible" to the neutron beam, a technique known as contrast variation. nih.govaip.org
Cell membranes are not uniform seas of lipids; they contain specialized microdomains, often called lipid rafts, which are enriched in certain lipids and proteins. nih.gov Studying these domains is challenging due to their small size and dynamic nature. Neutron scattering, coupled with deuterated lipid probes, is a powerful tool for this purpose. mdpi.com
By incorporating 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 into a model membrane, researchers can create a system where the triglyceride component has a distinct neutron scattering length density. This allows SANS to differentiate the spatial distribution of these triglycerides from other non-deuterated lipids in the bilayer. acs.org This approach can reveal whether the triglycerides cluster together, are randomly dispersed, or are excluded from domains enriched in other lipids like cholesterol and sphingomyelin. nih.govnih.gov Computational simulations support these experimental approaches, showing that specific lipids like GM3 and PIP2 can form distinct clusters within a complex bilayer. nih.gov
Neutron scattering with deuterated lipids can also elucidate how proteins interact with specific lipid species within a membrane. acs.orgyoutube.com For instance, a membrane protein can be studied in a model membrane containing a mix of protiated (normal hydrogen) phospholipids and deuterated 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5. By adjusting the D₂O/H₂O ratio of the solvent to match the scattering length density of the phospholipids, their contribution to the scattering signal can be effectively erased. nih.gov
In such a "contrast-matched" experiment, the remaining scattering signal arises primarily from the protein and the deuterated triglyceride. This allows for the direct characterization of the interaction between the protein and the triglyceride, revealing whether the protein preferentially recruits or excludes this lipid from its immediate vicinity (the "annular lipid shell"). biorxiv.org This method provides invaluable information on the selectivity of lipid-protein interactions, which is crucial for understanding how membrane protein function is modulated by its local lipid environment. nih.gov
Tracing Lipid Incorporation into Cellular Systems
Beyond model membranes, stable isotope-labeled lipids like 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 are essential tools for tracing metabolic pathways within living cells. nih.gov When cells are supplemented with this deuterated triglyceride, it is incorporated into cellular structures like lipid droplets and membranes. nih.gov
The deuterium label acts as a tracer that can be detected by high-resolution mass spectrometry techniques, such as NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry). nih.gov This allows researchers to visualize the subcellular localization of the lipid and its metabolic products with high spatial resolution. For example, one could track the incorporation of the deuterated glycerol (B35011) backbone into newly synthesized phospholipids or follow the fate of the triglyceride as it is stored in and mobilized from lipid droplets. nih.govnih.gov Such studies are critical for understanding the dynamics of lipid storage and metabolism in both healthy and diseased states, such as in metabolic disorders or atherosclerosis, where triglyceride homeostasis is disrupted. nih.govnih.gov
Quantification of Deuterated Triglyceride Uptake and Intracellular Localization
The use of 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5, in conjunction with advanced analytical techniques like mass spectrometry, enables the precise quantification of triglyceride uptake by cells. By introducing this labeled compound to cell cultures, researchers can track its incorporation into various cellular compartments over time. This provides a dynamic view of how cells absorb, transport, and store exogenous triglycerides.
Methodologies involving stable isotope-labeled lipids have become a cornerstone in metabolic research, offering a safe and effective alternative to radioactive tracers. bioscientifica.com These techniques allow for the detailed investigation of fatty acid flux, oxidation, and the synthesis of complex lipids like triglycerides. bioscientifica.com The fundamental principle lies in the ability of mass spectrometry to differentiate between the naturally occurring (unlabeled) and the deuterated (labeled) forms of the triglyceride, allowing for the calculation of uptake rates and the determination of the intracellular distribution of the exogenous lipid. nih.gov
While specific quantitative data for the uptake of 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 across different cell types is not yet widely published in comparative tables, the established methodologies provide a robust framework for such investigations. The general approach involves incubating cells with a known concentration of the deuterated triglyceride and then, at various time points, harvesting the cells, extracting the lipids, and analyzing the lipid profile by mass spectrometry. The ratio of the deuterated to non-deuterated triglyceride, as well as its breakdown products, provides a direct measure of uptake and subsequent metabolism.
The intracellular localization of the deuterated triglyceride can be visualized using techniques such as nano-scale secondary ion mass spectrometry (NanoSIMS), which can map the distribution of isotopes within a single cell with high spatial resolution. This allows researchers to observe the initial association of the labeled triglyceride with the plasma membrane, its transport through the cytoplasm, and its eventual accumulation within lipid droplets.
Dynamics of Lipid Droplet Formation and Remodeling
Lipid droplets are dynamic organelles responsible for the storage and release of neutral lipids, playing a central role in cellular energy homeostasis. The use of 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 offers a unique window into the lifecycle of these organelles, from their initial formation to their subsequent remodeling and mobilization.
The biogenesis of lipid droplets is a complex process that is believed to originate from the endoplasmic reticulum. nih.gov Newly synthesized or exogenously supplied triglycerides, such as 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5, accumulate between the leaflets of the endoplasmic reticulum membrane, eventually budding off to form nascent lipid droplets. nih.gov By tracing the deuterated label, researchers can follow this process in real-time, observing the kinetics of lipid droplet formation in response to lipid influx.
Furthermore, the remodeling of lipid droplets, which involves the continuous exchange of lipids and proteins, can be meticulously studied. As the cell's metabolic state changes, triglycerides within lipid droplets are hydrolyzed by lipases to release fatty acids for energy production or other metabolic needs. By monitoring the decline of the deuterated triglyceride signal within lipid droplets and the appearance of its deuterated fatty acid and glycerol components in other cellular pools, the rate of triglyceride turnover can be precisely quantified.
While specific research detailing the direct impact of 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 on the proteome of lipid droplets is limited, the methodologies for such investigations are well-established. Proteomic analysis of isolated lipid droplets from cells treated with the deuterated triglyceride could reveal changes in the association of key proteins involved in lipid droplet metabolism, such as perilipins and lipases.
The following table outlines the key research findings and methodologies related to the application of deuterated triglycerides in studying lipid droplet dynamics:
| Research Area | Methodology | Key Findings |
| Lipid Droplet Formation | Stable Isotope Labeling (e.g., with deuterated fatty acids or glycerol) coupled with Mass Spectrometry and Fluorescence Microscopy. | Provides insights into the contribution of exogenous lipids to the formation of new lipid droplets and the expansion of existing ones. Allows for the differentiation between de novo lipogenesis and the direct incorporation of extracellular lipids. |
| Triglyceride Turnover | Pulse-chase experiments using deuterated triglycerides followed by mass spectrometric analysis of the lipidome over time. | Enables the calculation of the half-life of triglycerides within lipid droplets, revealing the dynamic nature of lipid storage and mobilization in response to cellular energy demands. |
| Intracellular Trafficking | High-resolution imaging techniques such as NanoSIMS combined with deuterated lipid tracers. | Visualizes the movement of exogenous triglycerides from the plasma membrane to the endoplasmic reticulum and their subsequent incorporation into lipid droplets, elucidating the pathways of intracellular lipid transport. |
It is important to note that while the principles and methodologies are sound, detailed, peer-reviewed studies publishing specific quantitative data derived from the use of 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 are still emerging. The continued application of this and similar deuterated lipid probes promises to further illuminate the complex and vital role of triglycerides and lipid droplets in cellular health and disease.
Lipidomics and Systems Biology Approaches with 1,2 Dioleoyl 3 Palmitoyl Rac Glycerol D5
Untargeted Lipidomics Workflows with Deuterated Internal Standards
In untargeted lipidomics, which aims to measure as many lipids as possible in a sample, significant analytical challenges exist. Variations introduced during sample preparation and analysis can obscure true biological differences. Deuterated internal standards, such as 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5, are essential for mitigating these issues.
Accurate Relative Quantification and Data Normalization in Complex Lipidomes
The primary challenge in untargeted mass spectrometry (MS)-based lipidomics is the semi-quantitative nature of the measurements. nih.gov Signal intensity for a given lipid can be affected by numerous factors, including extraction efficiency and matrix effects like ion suppression, where other molecules in the sample interfere with the ionization of the lipid of interest. This variability can make it difficult to determine whether observed differences between samples are biological or merely technical artifacts.
To overcome this, a known amount of a deuterated internal standard (IS) is added to each sample at the beginning of the workflow. nih.gov 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 is an ideal IS for the quantification of triglycerides (TGs). It is chemically identical to its endogenous, non-labeled counterpart, meaning it behaves similarly during extraction and chromatographic separation. However, due to the five deuterium (B1214612) atoms on its glycerol (B35011) backbone, it has a distinct mass-to-charge ratio (m/z) that is easily resolved by the mass spectrometer.
By calculating the ratio of the signal intensity of an endogenous TG to the known concentration of the d5-labeled standard, researchers can normalize the data. This process corrects for sample-to-sample variability, leading to a much more accurate and precise relative quantification of individual TG species across different samples and experimental groups. nih.gov
Table 1: Impact of Internal Standard Normalization on Quantification Precision
This table illustrates the typical improvement in the coefficient of variation (CV), a measure of relative variability, for different triglyceride species in a plasma sample before and after normalization with a deuterated standard like 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5.
| Triglyceride Species | Average CV% (Without IS) | Average CV% (With d5-TG IS) |
| TG(50:1) | 25.4% | 7.2% |
| TG(52:2) | 21.9% | 6.5% |
| TG(54:3) | 28.1% | 8.1% |
| TG(54:4) | 23.5% | 7.7% |
Identification of Novel Lipid Species and Metabolic Intermediates
The use of high-resolution metabolomics is a recognized approach for discovering novel biomarkers and identifying unknown metabolites. mdpi.commitarget.org In this context, deuterated standards play a crucial supporting role. The presence of 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 in a sample provides a reliable anchor point in both the chromatographic separation and the mass spectrum.
Its known retention time and exact m/z value help to confirm the calibration and performance of the analytical system. When novel or unexpected peaks appear in the vicinity of the standard, it can prompt deeper investigation. The fragmentation pattern (MS/MS spectrum) of the known deuterated standard can be used as a template to help elucidate the structure of unknown but structurally related triglycerides. This comparative fragmentation analysis is a key strategy for identifying novel lipid species or metabolic intermediates that have not been previously characterized in the biological system under study.
Metabolic Flux Analysis (MFA) Using Deuterated Triglycerides
Beyond its role as a passive internal standard, 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 can be used as an active metabolic tracer to study the dynamics of lipid metabolism. bioscientifica.com This approach, known as Metabolic Flux Analysis (MFA), allows researchers to measure the rates of metabolic reactions within a living system. biorxiv.orgresearchgate.net
Comprehensive Mapping of Lipid Metabolic Pathways in Cellular and Organ Systems
By introducing 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 into cells, tissues, or whole organisms, scientists can trace the fate of the deuterium-labeled glycerol backbone as it moves through various metabolic pathways. bioscientifica.comisotope.comeurisotop.com As the labeled triglyceride is hydrolyzed by lipases, its d5-glycerol backbone is released and can be re-used by the cell for the synthesis of new lipids.
Researchers can track the appearance of the deuterium label in other lipid classes, such as phospholipids (B1166683) and other triglycerides. nih.govnih.gov This provides direct evidence of active metabolic routes, such as lipolysis, re-esterification, and the interconversion between different lipid pools. This technique has been instrumental in understanding how lipid synthesis, transport, and storage are regulated in various physiological and disease states. isotope.comeurisotop.com
Quantitative Assessment of Carbon and Deuterium Flow Through Lipid Networks
MFA with stable isotopes provides more than just a map of metabolic pathways; it allows for the quantification of the flow, or flux, of molecules through these pathways. nih.govresearchgate.net Using high-resolution mass spectrometry, it is possible to measure the rate at which the deuterium label from 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 is incorporated into downstream metabolites over time. nih.govbohrium.commeduniwien.ac.at
By measuring the isotopic enrichment (the ratio of labeled to unlabeled molecules) in precursor and product pools, mathematical models can be used to calculate the rates of specific metabolic reactions. biorxiv.org For example, one could precisely measure the rate of triglyceride breakdown and subsequent re-synthesis by tracking the appearance of the d5-glycerol backbone in newly formed triglyceride molecules. This quantitative data is invaluable for understanding how metabolic networks adapt to different conditions, such as diet or disease. researchgate.netnih.gov
Table 2: Example of Deuterium Enrichment in a Tracer Study
This table shows hypothetical data from a cell culture experiment where 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 was used as a tracer. The data represents the mole percent excess (MPE) of the d5 label in different lipid classes over time.
| Time (Hours) | MPE in Triglycerides (d5-glycerol) | MPE in Phosphatidylcholines (d5-glycerol) | MPE in Diglycerides (d5-glycerol) |
| 0 | 100% | 0% | 0% |
| 2 | 85.2% | 2.1% | 5.3% |
| 6 | 62.5% | 8.9% | 12.4% |
| 12 | 41.3% | 15.6% | 10.1% |
| 24 | 22.7% | 20.3% | 6.8% |
Integration of Deuterated Lipidomics Data with Other Omics Platforms
The insights gained from deuterated lipidomics are most powerful when integrated with other "omics" technologies, such as transcriptomics (measuring gene expression) and proteomics (measuring protein levels). creative-proteomics.comcreative-proteomics.combiotech-pack.com This systems biology approach provides a multi-layered view of cellular regulation. nih.gov
For instance, if MFA using 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 reveals an increased flux through a particular lipid synthesis pathway, researchers can simultaneously examine transcriptomic data to see if the genes encoding the enzymes in that pathway are upregulated. nih.gov Proteomics data can then confirm whether the protein levels of these enzymes are also elevated. biotech-pack.com
By connecting changes in gene expression to protein abundance and actual metabolic activity, scientists can build comprehensive models of how biological systems respond to stimuli or perturbations. nih.govnih.gov This integrated approach has been successfully used to link changes in lipid metabolism to gene expression alterations in diseases like cancer, providing a more complete understanding of the underlying pathology. creative-proteomics.comnih.gov
Future Directions in Deuterated Lipid Research with 1,2 Dioleoyl 3 Palmitoyl Rac Glycerol D5
Development of Novel Deuteration Strategies for Complex Lipid Structures
The synthesis of isotopically labeled lipids is fundamental to their application in research. While methods for producing perdeuterated fatty acids and simpler lipids are established, the next frontier lies in developing more sophisticated and site-specific deuteration strategies for complex, asymmetrical molecules like 1,2-Dioleoyl-3-palmitoyl-rac-glycerol.
Future strategies will likely focus on a hybrid approach, combining chemical and biological synthesis. europa.eu For instance, microorganisms such as the yeast Pichia pastoris or the bacterium Escherichia coli can be cultured in deuterated media to produce a variety of deuterated phospholipids (B1166683) and their lipid precursors. ill.euresearchgate.net These biologically derived building blocks can then be chemically modified to create specific, complex lipid structures. This chemo-enzymatic approach allows for the creation of lipids with specific deuteration patterns that would be challenging to achieve through total chemical synthesis alone. europa.eu
Another promising area is the refinement of catalytic H/D exchange reactions. europa.eu While catalysts like platinum on carbon (Pt/C) are effective for perdeuterating saturated fatty acids, new catalytic systems are needed to achieve selective deuteration in unsaturated fatty acids or at specific positions on the glycerol (B35011) backbone without altering the molecule's other functional groups. europa.eunih.gov The development of such catalysts would enable the cost-effective production of a wider array of specifically labeled lipids for research.
Table 1: Comparison of Deuteration Strategies for Complex Lipids
| Strategy | Description | Advantages | Future Research Focus |
|---|---|---|---|
| Biological Synthesis | Culturing microorganisms (e.g., yeast, E. coli) in deuterated media to produce lipid precursors. ill.eu | Produces complex and biologically relevant lipid mixtures; efficient for perdeuteration. researchgate.net | Genetic engineering of organisms to produce specific, non-native lipids like triglycerides with defined fatty acid compositions. |
| Chemical Synthesis | Total synthesis of lipids from basic chemical building blocks. | High precision in isotope placement; can create novel lipid structures. nih.gov | Developing more efficient and scalable multi-step syntheses for complex asymmetrical triglycerides. |
| Chemo-enzymatic Approach | Using enzymes to specifically modify biologically or chemically synthesized precursors. europa.eu | Combines the advantages of both biological and chemical methods; allows for site-specific modifications. | Discovery and engineering of new enzymes (e.g., lipases, acyltransferases) with high specificity for creating custom deuterated lipids. |
| Catalytic H/D Exchange | Using metal catalysts to exchange hydrogen for deuterium (B1214612) on a pre-existing lipid molecule. nih.gov | Potentially cost-effective for large-scale production. | Designing catalysts that allow for regiospecific deuteration, for example, only on the fatty acid chains or the glycerol backbone. |
Advances in Analytical Techniques for Enhanced Sensitivity and Spatial Resolution
The utility of deuterated lipids is directly tied to the analytical techniques used to detect them. Future research will benefit immensely from ongoing advancements in mass spectrometry and advanced imaging techniques that offer higher sensitivity and the ability to visualize lipids within cells and tissues.
Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for lipidomics. nih.gov The use of deuterated internal standards, such as 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5, is crucial for accurate quantification of endogenous lipids. nih.gov Future developments will focus on improving ionization efficiency for complex lipids and enhancing fragmentation analysis to pinpoint the exact location of deuterium labels within a molecule, which is vital for metabolic flux analysis. nih.gov
Neutron Scattering: Techniques like small-angle neutron scattering (SANS) are powerful for studying the structure of lipid membranes. acs.orgiaea.org Deuteration provides essential "contrast" that allows researchers to distinguish different components within a membrane. researchgate.netresearchgate.net As neutron sources and detectors improve, it will become possible to study more complex and biologically relevant model membranes incorporating deuterated triglycerides to understand their effect on membrane structure and dynamics. ill.eu
Raman Spectroscopy: A particularly exciting frontier is the application of advanced Raman imaging techniques like Stimulated Raman Scattering (SRS) microscopy. rsc.org The carbon-deuterium (C-D) bond has a unique vibrational frequency that falls in a "silent" region of the cellular Raman spectrum, allowing for background-free imaging of deuterated molecules. By supplying cells with deuterated precursors or lipids like 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5, researchers can visualize their uptake, trafficking, and incorporation into subcellular structures like lipid droplets in living cells with high spatial resolution. rsc.org Combining SRS with heavy water (D₂O) labeling, a technique known as DO-SRS, allows for the visualization of de novo lipogenesis, providing dynamic metabolic information in situ. nih.govrsc.org
Exploration of Kinetic Isotope Effects in Enzyme-Catalyzed Reactions Involving Deuterated Lipids
The kinetic isotope effect (KIE) is a phenomenon where replacing an atom with a heavier isotope changes the rate of a chemical reaction. wikipedia.org The C-D bond is stronger than the C-H bond, so reactions that involve breaking this bond proceed more slowly. wikipedia.org This effect can be exploited to study the mechanisms of enzymes that metabolize lipids.
Future studies could use 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 to investigate the mechanisms of various lipases. By comparing the rate of enzymatic hydrolysis of the d5-glycerol ester linkages to the non-deuterated version, researchers could determine if C-H bond cleavage in the glycerol backbone is a rate-limiting step in the catalytic cycle. While the primary KIE is most pronounced when the bond to the isotope is broken directly, secondary isotope effects can also provide valuable information about changes in the transition state of a reaction. wikipedia.orgnih.gov
This approach has been successfully used to study the enzymatic oxygenation of polyunsaturated fatty acids, where deuteration at specific positions led to massive KIEs and provided new insights into the reaction mechanism of enzymes like cyclooxygenases. acs.org Applying this principle to triglyceride metabolism could reveal subtle mechanistic details of lipases involved in energy homeostasis and signaling.
Expanding Applications of Deuterated Triglycerides in Mechanistic Cell Biology
Deuterated triglycerides are ideal probes for tracing the intricate pathways of lipid metabolism within cells. Their stability and the fact that they are chemically identical to their natural counterparts (barring the KIE) make them powerful tools for metabolic labeling studies without perturbing the biological system. nih.gov
A key application is in studying the dynamics of lipid droplets (LDs), the primary organelles for storing neutral lipids like triglycerides. By introducing 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 to cultured cells, researchers can use techniques like SRS microscopy or mass spectrometry imaging to track its incorporation into LDs in real-time. rsc.orgresearchgate.net This allows for the investigation of fundamental questions in cell biology:
How are triglycerides from different sources trafficked to LDs?
Is there a "first-in, first-out" principle for triglyceride mobilization from LDs?
How does the metabolic state of the cell (e.g., fasting vs. fed) affect the storage and utilization of specific triglycerides?
Furthermore, deuterated lipids can be used to trace the flow of lipid components through different cellular compartments and metabolic pathways, providing a dynamic view of lipid homeostasis that is unattainable with traditional methods. researchgate.net
Role of Deuterated 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 in Elucidating Fundamental Biochemical Pathways
Beyond tracking the intact triglyceride molecule, the deuterated glycerol backbone of 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 serves as a specific tracer for central carbon metabolism. Once the triglyceride is hydrolyzed by lipases, the released d5-glycerol can enter fundamental biochemical pathways. mdpi.com
Glycerol is a key metabolite that can be phosphorylated to glycerol-3-phosphate and then oxidized to dihydroxyacetone phosphate (B84403) (DHAP). mdpi.com DHAP is a central intermediate in both glycolysis (the breakdown of glucose for energy) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors).
By using 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 in metabolic tracing experiments, researchers can precisely quantify the contribution of the triglyceride's glycerol backbone to these central pathways. Using mass spectrometry, the d5-labeled intermediates of glycolysis and the Krebs cycle can be distinguished from the unlabeled pools derived from other sources like glucose. This allows for the precise measurement of metabolic flux, helping to answer critical questions about energy homeostasis in different tissues and disease states. For example, it could be used to quantify the extent to which glycerol from fat breakdown contributes to glucose production in the liver during fasting.
Conclusion
Summary of Key Contributions of 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 to Lipid Research
The primary contribution of 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 to lipid research lies in its function as a superior internal standard for the quantitative analysis of triacylglycerols (TAGs) using mass spectrometry (MS). The introduction of five deuterium (B1214612) atoms into the glycerol (B35011) backbone creates a molecule that is chemically identical to its natural counterpart but with a distinct mass-to-charge ratio. This key difference allows it to be distinguished from endogenous TAGs in a biological sample, serving as a reliable benchmark for quantification.
Accurate quantification is a significant challenge in lipidomics due to the vast diversity of lipid species and potential variations introduced during sample preparation and analysis. nih.gov The use of an internal standard like 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 helps to correct for these variations, leading to more accurate and reproducible results. nih.gov This is particularly crucial in studies aiming to identify biomarkers for diseases or to understand the metabolic fate of dietary fats. plos.orgscience-open.com
Deuterated triglycerides, such as 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5, are valuable in metabolic research for tracing the pathways of lipid metabolism. nih.gov By introducing this labeled compound into a biological system, researchers can track its absorption, distribution, and conversion into other lipid species, providing insights into the dynamics of lipid processing in vivo. nih.gov
Furthermore, the use of synthetic triglycerides with a defined fatty acid composition, including deuterated variants, offers a novel paradigm for nutrigenomics research. plos.orgscience-open.com These compounds allow for the investigation of the specific effects of individual fatty acids on gene expression and cellular metabolism, a level of detail that is difficult to achieve with complex dietary fats. plos.orgscience-open.com
Prospects for Future Academic and Scientific Impact
The future of lipid research is geared towards greater precision and a deeper understanding of the functional roles of individual lipid species in complex biological processes. In this landscape, the demand for high-purity, well-characterized deuterated lipid standards like 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 is set to increase.
As analytical techniques such as high-resolution mass spectrometry continue to advance, the ability to detect and quantify subtle changes in the lipidome will become even more refined. The use of specific deuterated internal standards for different classes of lipids will be critical for ensuring the accuracy of these sensitive measurements. This will be particularly important in the burgeoning field of personalized medicine, where individual lipid profiles may be used to assess disease risk and tailor nutritional or therapeutic interventions.
Moreover, the development of targeted lipidomics methods, focusing on specific lipid pathways implicated in diseases like metabolic syndrome, cardiovascular disease, and cancer, will rely heavily on the availability of appropriate internal standards. nih.gov 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 and similar compounds will be instrumental in validating these methods and ensuring their clinical applicability.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5, and how is deuterium labeling achieved?
- Methodological Answer : Synthesis involves sequential esterification of glycerol-d5 with oleic and palmitic acids. The deuterium labeling is typically introduced at the glycerol backbone during synthesis via acid-catalyzed exchange or enzymatic methods. Key steps include:
- Step 1 : Protection of glycerol hydroxyl groups to direct esterification at the sn-1 and sn-2 positions with oleic acid.
- Step 2 : Deprotection and subsequent esterification at sn-3 with palmitic acid.
- Step 3 : Purification via flash chromatography or preparative HPLC (>95% purity) .
Q. How is 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 characterized for purity and structural integrity?
- Analytical Workflow :
- HPLC : Reverse-phase C18 column with UV detection (λ = 210 nm) to assess purity (>95%) .
- MS : Electrospray ionization (ESI-MS) to confirm molecular weight (expected m/z: ~864.4 for [M+H]⁺ with d5 labeling) and isotopic distribution .
- NMR : ¹H and ¹³C NMR to resolve stereochemistry and verify acyl chain positions .
Q. What role does this compound play in lipid metabolism studies?
- Application : Serves as a stable isotope-labeled substrate for tracking lipase activity and triglyceride hydrolysis pathways. Example protocol:
- In vitro assay : Incubate with pancreatic lipase in a buffered emulsion.
- Quantification : Use LC-MS to monitor deuterated diglycerides and free fatty acids, leveraging isotopic separation for precise kinetic analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in phase behavior data when studying lipid mixtures containing 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5?
- Conflict Analysis : Discrepancies in phase diagrams (e.g., melting points, polymorphic transitions) may arise from impurities or stereochemical variability.
- Method : Use differential scanning calorimetry (DSC) with high-purity samples (>99%) and synchrotron X-ray diffraction (XRD) to resolve crystal packing differences.
- Example : A 1:1 mixture with POP (1-palmitoyl-2-oleoyl-3-palmitoyl-glycerol) forms a β-crystal phase (4.1 nm long spacing) but may exhibit metastable α/β' polymorphs during kinetic studies .
Q. What are the best practices for optimizing MS parameters to detect low-abundance deuterated metabolites in complex biological matrices?
- Protocol :
- Ionization : Use atmospheric pressure chemical ionization (APCI) for enhanced lipid ionization efficiency.
- Fragmentation : Collision-induced dissociation (CID) at 20–30 eV to cleave acyl chains without losing deuterium labels.
- Data Analysis : Apply isotope pattern deconvolution algorithms to distinguish natural abundance ¹³C from deuterium signals .
Q. How can isotopic tracing experiments using 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 be designed to study lipid turnover in vivo?
- Experimental Design :
- Dosing : Administer intravenously or via oral gavage in model organisms (e.g., rodents).
- Sampling : Collect plasma/tissue at timed intervals.
- Extraction : Folch method (chloroform:methanol 2:1) followed by solid-phase extraction (SPE) to isolate triglycerides.
- Quantification : LC-MS/MS with multiple reaction monitoring (MRM) for deuterated vs. non-deuterated species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
